molecular formula C19H19ClN4O2S B2544320 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216767-26-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2544320
M. Wt: 402.9
InChI Key: PUWQUUVXWBBERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride' involves the reaction of 4-methylbenzo[d]thiazole-2-carbonyl chloride with furan-2-carboxamide in the presence of a base to form N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine in the presence of a base to form the final product, which is then converted to its hydrochloride salt form.

Starting Materials
4-methylbenzo[d]thiazole-2-carbonyl chloride, furan-2-carboxamide, 3-(1H-imidazol-1-yl)propylamine, base, hydrochloric acid

Reaction
Step 1: 4-methylbenzo[d]thiazole-2-carbonyl chloride is reacted with furan-2-carboxamide in the presence of a base to form N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide., Step 2: N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide is reacted with 3-(1H-imidazol-1-yl)propylamine in the presence of a base to form N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide., Step 3: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.ClH/c1-14-5-2-7-16-17(14)21-19(26-16)23(18(24)15-6-3-12-25-15)10-4-9-22-11-8-20-13-22;/h2-3,5-8,11-13H,4,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQUUVXWBBERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

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